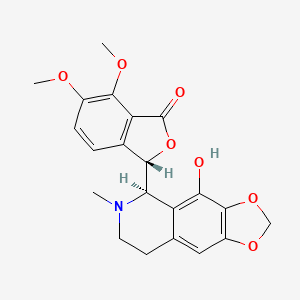
纳可托林
描述
Narcotoline is an opiate alkaloid chemically related to noscapine . It binds to the same receptors in the brain as noscapine to act as an antitussive . It has also been used in tissue culture media .
Synthesis Analysis
The biosynthesis of noscapine, which is chemically related to narcotoline, involves a 10-gene cluster from the opium poppy . The narcotoline-40-O-methyltransferase exhibits a much higher efficiency on 8 and 9 compared with 7 . The data supports that O-methylation and dehydrogenation are more likely to be the final two steps in the biosynthesis of noscapine .
Molecular Structure Analysis
Narcotoline has a molecular formula of C21H21NO7 . Its molecular weight is 399.399 g·mol−1 .
Chemical Reactions Analysis
In the biosynthesis of noscapine, two cytochromes P450 catalyze hydroxylations at C13 and C8 on the protoberberine scaffold . Acetylation at C13 before C8 hydroxylation introduces a protective group subsequently hydrolyzed by a carboxylesterase .
Physical And Chemical Properties Analysis
Narcotoline is a crystalline alkaloid found in the seed capsules of the opium poppy . It is very sparingly soluble in water, moderately soluble in warm alcohol and ether, and freely soluble in chloroform, in dilute acids, and in dilute aqueous solutions of KOH and NaOH .
科学研究应用
Antitussive Agent
Narcotoline is an opiate alkaloid chemically related to noscapine . It binds to the same receptors in the brain as noscapine to act as an antitussive . Antitussives are used to suppress coughing, and this property of Narcotoline could be potentially used in the development of cough suppressants.
Tissue Culture Media
Narcotoline has been used in tissue culture media . Tissue culture is a method of biological research in which fragments of tissue from an animal or plant are transferred to an artificial environment in which they can continue to survive and function. The presence of Narcotoline in the media could influence the growth and development of the tissues.
Opiate Alkaloid Research
As an opiate alkaloid, Narcotoline can be used in research related to opiate drugs and their effects on the human body . This includes studying the mechanisms of addiction, tolerance, and withdrawal symptoms associated with opiate use.
Comparative Studies in Cultivars
Narcotoline is present at much higher levels in culinary strains (cultivars) of Papaver somniferum used for poppy seed production than in high-morphine pharmaceutical strains used for opium production . This difference can be used in comparative studies to understand the genetic and environmental factors influencing alkaloid production in different cultivars.
作用机制
Target of Action
Narcotoline is an opiate alkaloid chemically related to noscapine . It primarily targets the same receptors in the brain as noscapine . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
Narcotoline binds to these receptors in the brain, acting similarly to noscapine . This binding interaction leads to changes in the neuronal activity, which can result in various physiological effects.
Biochemical Pathways
The biosynthesis of Narcotoline involves a complex pathway that includes over 30 enzymes from plants, bacteria, mammals, and yeast . The pathway starts from the simple alkaloid norlaudanosoline and involves a series of enzymatic reactions .
Result of Action
The binding of Narcotoline to its target receptors in the brain results in antitussive effects, similar to those of noscapine . This means that Narcotoline can suppress coughing, which can be beneficial in treating conditions associated with excessive or disruptive coughing.
未来方向
属性
IUPAC Name |
(3S)-3-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,23H,6-7,9H2,1-3H3/t16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGZCSKYOKDBES-AEFFLSMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200098 | |
| Record name | Narcotoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Narcotoline | |
CAS RN |
521-40-4 | |
| Record name | (-)-Narcotoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Narcotoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Narcotoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,R*)]-6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-hydroxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)phthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARCOTOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5V1K1QE3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Narcotoline and where is it found?
A1: Narcotoline is a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum). [, ] It is structurally similar to noscapine, another alkaloid found in the same plant. [] While noscapine is a major alkaloid in some poppy cultivars, narcotoline is typically found in lower concentrations. []
Q2: How is narcotoline biosynthetically related to noscapine?
A2: Both narcotoline and noscapine share a common biosynthetic pathway starting from the protoberberine alkaloid (S)-scoulerine. [] The pathway diverges at the 4'-O-methylation step of a key intermediate, 4'-O-desmethyl-3-O-acetylpapaveroxine. [] While noscapine biosynthesis requires the activity of a heterodimeric O-methyltransferase (OMT) composed of OMT2 and OMT3 subunits, narcotoline formation proceeds without this 4'-O-methylation. []
Q3: What is the role of the OMT2/OMT3 heterodimer in determining noscapine vs. narcotoline production?
A3: The OMT2/OMT3 heterodimer exhibits strict substrate specificity for 4'-O-desmethyl-3-O-acetylpapaveroxine and catalyzes its 4'-O-methylation. [] This methylation step is essential for noscapine biosynthesis. [] In poppy cultivars or genotypes where OMT2/OMT3 activity is absent or reduced, the pathway leads to the accumulation of narcotoline instead. [, ]
Q4: Can you provide an example of a poppy chemotype where narcotoline accumulation is favored?
A4: The opium poppy chemotype "Marianne" is known to accumulate high levels of narcotoline and exhibits no detectable OMT2:OMT3 activity. [] This is due to a single amino acid mutation (S122Y) in the dimerization domain of the OMT2 subunit, preventing the formation of the functional heterodimer. []
Q5: How does the accumulation of narcotoline change when OMT2 and OMT3 expression is manipulated?
A5: Suppressing OMT2 transcript levels in opium poppy leads to increased narcotoline accumulation, supporting its role in directing the pathway towards noscapine production. [] Interestingly, reducing OMT3 transcript abundance does not significantly alter the alkaloid profile, suggesting a potential regulatory role for OMT2. []
Q6: Besides poppy, has narcotoline biosynthesis been achieved in other organisms?
A6: While not explicitly discussed in the provided research, there is ongoing research exploring the engineering of noscapine biosynthesis in yeast. [] It's plausible that manipulating the expression of genes involved in the later steps of the pathway, like the OMT2/OMT3 heterodimer, could lead to the production of narcotoline in yeast.
Q7: What is known about the absolute stereochemistry of narcotoline?
A7: Research has established the absolute stereochemistry of narcotoline as 1R:9S. [, , ] This configuration is determined by its relationship to the well-characterized stereochemistry of l-α-narcotine (noscapine). []
Q8: Has the chemical structure of narcotoline been studied?
A8: While the provided articles do not delve into the specific spectroscopic data of narcotoline, they confirm its structure as a phthalideisoquinoline alkaloid closely related to noscapine. [, ] Research on the synthesis and structural characterization of narcotoline ethers further supports its known chemical structure. []
Q9: Are there historical records documenting the discovery and early research on narcotoline?
A9: Yes, the provided research articles cite several early 20th-century publications that detail the isolation, characterization, and initial investigations into the chemical properties of narcotoline. [, , , ] These historical accounts provide a valuable context for understanding the evolution of research on this alkaloid.
Q10: What are the potential applications of narcotoline?
A10: The provided research focuses primarily on the biosynthesis and comparative accumulation of narcotoline in different opium poppy chemotypes. [, ] While its pharmacological properties are not discussed, its structural similarity to noscapine, which possesses various pharmacological activities, suggests that narcotoline might also exhibit biological activity. [, ] Further research is needed to explore its therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




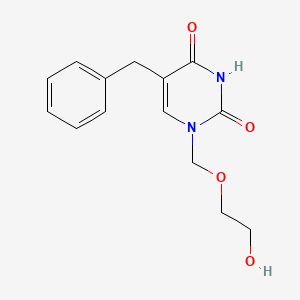
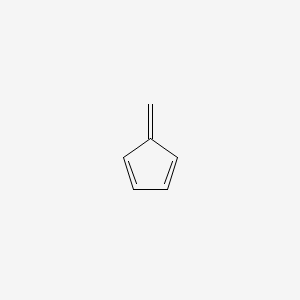


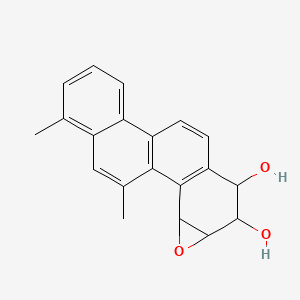
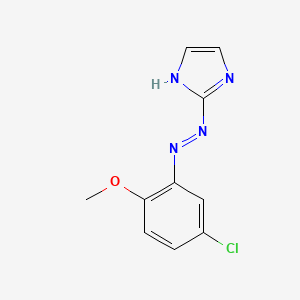
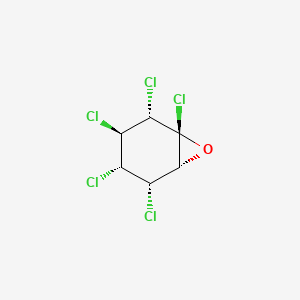
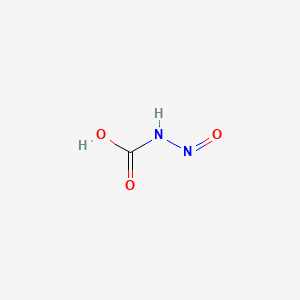
![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)
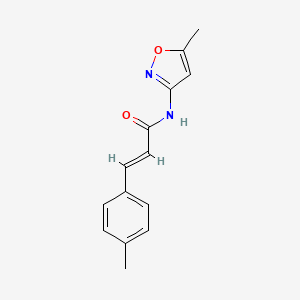

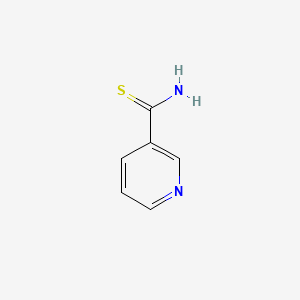
![Methyl 2-[[8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]sulfanyl]acetate](/img/structure/B1219655.png)